molecular formula C13H9ClOS B14298598 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan CAS No. 112699-68-0

2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan

Cat. No.: B14298598
CAS No.: 112699-68-0
M. Wt: 248.73 g/mol
InChI Key: JEGVZZILKQVMMY-UHFFFAOYSA-N
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Description

2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring. This specific compound features a chlorine atom at the 2-position and a methylsulfanyl group at the 8-position, making it a unique derivative of dibenzofuran .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan typically involves the chlorination of dibenzofuran followed by the introduction of the methylsulfanyl group. The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions. The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent substitution reactions. The process requires precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

112699-68-0

Molecular Formula

C13H9ClOS

Molecular Weight

248.73 g/mol

IUPAC Name

2-chloro-8-methylsulfanyldibenzofuran

InChI

InChI=1S/C13H9ClOS/c1-16-9-3-5-13-11(7-9)10-6-8(14)2-4-12(10)15-13/h2-7H,1H3

InChI Key

JEGVZZILKQVMMY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC3=C2C=C(C=C3)Cl

Origin of Product

United States

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